molecular formula C16H19F2NO3 B13332859 tert-Butyl 6-acetyl-4,4-difluoro-3,4-dihydroquinoline-1(2H)-carboxylate

tert-Butyl 6-acetyl-4,4-difluoro-3,4-dihydroquinoline-1(2H)-carboxylate

Cat. No.: B13332859
M. Wt: 311.32 g/mol
InChI Key: LBFPPZXEAXTOQS-UHFFFAOYSA-N
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Description

tert-Butyl 6-acetyl-4,4-difluoro-3,4-dihydroquinoline-1(2H)-carboxylate: is a synthetic organic compound that belongs to the class of quinoline derivatives Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 6-acetyl-4,4-difluoro-3,4-dihydroquinoline-1(2H)-carboxylate typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Quinoline Core: This can be achieved through the Pfitzinger reaction, where an aniline derivative reacts with a β-ketoester in the presence of a base.

    Introduction of the Difluoro Group: The difluoro groups can be introduced via electrophilic fluorination using reagents such as Selectfluor.

    Acetylation: The acetyl group can be introduced through a Friedel-Crafts acylation reaction using acetyl chloride and a Lewis acid catalyst.

    tert-Butyl Protection: The carboxyl group can be protected using tert-butyl chloroformate in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis, and purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 6-acetyl-4,4-difluoro-3,4-dihydroquinoline-1(2H)-carboxylate: can undergo various chemical reactions, including:

    Oxidation: The acetyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.

    Reduction: The quinoline core can be reduced to a tetrahydroquinoline using reducing agents such as lithium aluminum hydride.

    Substitution: The difluoro groups can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles such as amines, thiols, and alcohols.

Major Products Formed

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of tetrahydroquinoline derivatives.

    Substitution: Formation of substituted quinoline derivatives.

Scientific Research Applications

tert-Butyl 6-acetyl-4,4-difluoro-3,4-dihydroquinoline-1(2H)-carboxylate:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use as a pharmaceutical intermediate.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of tert-Butyl 6-acetyl-4,4-difluoro-3,4-dihydroquinoline-1(2H)-carboxylate would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity. The difluoro groups could enhance its binding affinity and selectivity towards these targets.

Comparison with Similar Compounds

Similar Compounds

    Quinoline: The parent compound with a wide range of biological activities.

    6-Acetylquinoline: A simpler derivative with similar structural features.

    4,4-Difluoroquinoline: A compound with similar fluorine substitution.

Uniqueness

tert-Butyl 6-acetyl-4,4-difluoro-3,4-dihydroquinoline-1(2H)-carboxylate: is unique due to the combination of its tert-butyl, acetyl, and difluoro substituents, which can impart distinct chemical and biological properties compared to its analogs.

Properties

Molecular Formula

C16H19F2NO3

Molecular Weight

311.32 g/mol

IUPAC Name

tert-butyl 6-acetyl-4,4-difluoro-2,3-dihydroquinoline-1-carboxylate

InChI

InChI=1S/C16H19F2NO3/c1-10(20)11-5-6-13-12(9-11)16(17,18)7-8-19(13)14(21)22-15(2,3)4/h5-6,9H,7-8H2,1-4H3

InChI Key

LBFPPZXEAXTOQS-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC2=C(C=C1)N(CCC2(F)F)C(=O)OC(C)(C)C

Origin of Product

United States

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